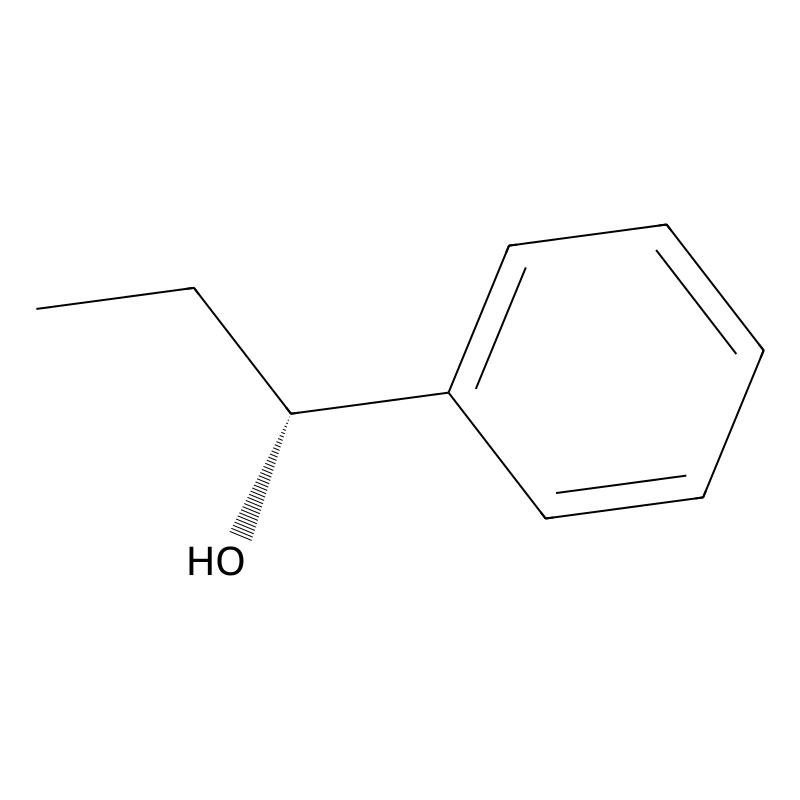(R)-(+)-1-Phenyl-1-propanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
As a Chiral Building Block and Synthetic Intermediate:
(R)-(+)-1-Phenyl-1-propanol serves as a valuable chiral building block in organic synthesis due to its readily available hydroxyl group and the presence of a stereocenter. This allows for the introduction of chirality into various complex molecules, impacting the development of new pharmaceuticals, agrochemicals, and other chiral materials []. It acts as a synthetic intermediate in the preparation of various compounds, including pharmaceuticals, fragrances, and flavors [].
As a Precursor for Bioactive Molecules:
(R)-(+)-1-Phenyl-1-propanol can be transformed into various bioactive molecules with diverse pharmacological activities. Studies have explored its potential in developing drugs for treating neurodegenerative diseases like Alzheimer's and Parkinson's, as well as for treating cancer and other diseases [, ].
As a Fragrance and Flavor Compound:
(R)-(+)-1-Phenyl-1-propanol possesses a pleasant floral and honey-like aroma, making it a valuable fragrance compound used in various consumer products like perfumes, cosmetics, and detergents []. Additionally, it contributes to the characteristic flavor profile of certain fruits and vegetables, serving as a flavor compound in food science research [].
As a Research Tool in Asymmetric Catalysis:
(R)-(+)-1-Phenyl-1-propanol can be employed as a chiral ligand in asymmetric catalysis, a crucial technique for synthesizing enantiopure compounds with high selectivity. This application contributes to the development of more efficient and sustainable synthetic processes [].
(R)-(+)-1-Phenyl-1-propanol, also known as R-(+)-1-phenylpropanol, is a chiral alcohol with the molecular formula C₉H₁₂O and a molecular weight of approximately 136.19 g/mol. This compound features a phenyl group attached to a propanol backbone, making it significant in various chemical and biological applications. Its structure includes a stereocenter, resulting in two enantiomers: (R)- and (S)-1-phenyl-1-propanol, with the (R) form being the focus of many studies due to its unique properties and reactivity .
- Oxidation: It can be oxidized to form the corresponding ketone or aldehyde.
- Esterification: Reacts with acids to form esters, which are important in fragrance and flavor industries.
- Dehydration: Under acidic conditions, it can undergo dehydration to yield alkenes.
Additionally, it has been studied for its kinetic resolution through lipase-catalyzed reactions, allowing for the selective formation of one enantiomer over the other .
(R)-(+)-1-Phenyl-1-propanol exhibits various biological activities. It has been noted for its potential use in pharmaceuticals as an intermediate for synthesizing biologically active compounds. The compound's enantiomers have different biological effects; for instance, (R)-1-phenyl-1-propanol has shown promise in enhancing certain therapeutic activities compared to its (S) counterpart. Studies indicate that it may also possess antimicrobial properties, although more research is needed to fully elucidate its biological profile .
Several methods exist for synthesizing (R)-(+)-1-phenyl-1-propanol:
- Asymmetric Synthesis: Utilizing chiral catalysts or reagents to selectively produce the (R) enantiomer from achiral precursors.
- Kinetic Resolution: A method involving the selective reaction of one enantiomer over the other using enzymes such as lipases .
- Reduction of Ketones: The compound can be synthesized from the corresponding ketone through reduction processes using reducing agents like lithium aluminum hydride.
These methods highlight the versatility and importance of this compound in synthetic organic chemistry .
(R)-(+)-1-Phenyl-1-propanol finds applications in:
- Pharmaceuticals: As an intermediate in the synthesis of various drugs.
- Fragrance Industry: Utilized in perfumes due to its pleasant odor profile.
- Flavoring Agents: Employed in food products for flavor enhancement.
Its chiral nature makes it particularly valuable in producing optically active compounds that are essential in many industries .
Interaction studies involving (R)-(+)-1-phenyl-1-propanol have focused on its ability to interact with enzymes and receptors. Research indicates that this compound can influence enzyme activity, particularly in lipase-catalyzed reactions where it serves as a substrate. These interactions are crucial for understanding its potential therapeutic applications and optimizing its use in drug formulations .
Several compounds share structural similarities with (R)-(+)-1-phenyl-1-propanol. Here’s a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| (S)-1-Phenyl-1-propanol | Chiral Alcohol | Enantiomeric form with different biological activity |
| 2-Phenylethanol | Chiral Alcohol | Shorter carbon chain; used mainly as a flavoring agent |
| Benzyl Alcohol | Aromatic Alcohol | Lacks chiral center; widely used as a solvent |
| 3-Phenylpropanol | Chiral Alcohol | Different position of phenyl group; potential for different reactivity |
(R)-(+)-1-Phenyl-1-propanol stands out due to its specific stereochemistry and resultant properties that differ significantly from its structural analogs .
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








